Cas no 1204401-49-9 (σ1 Receptor antagonist-1)

σ1 Receptor antagonist-1 structure
Nome del prodotto:σ1 Receptor antagonist-1
σ1 Receptor antagonist-1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-[1-(phenylmethyl)-4-piperidinyl]-
- 2-(1-Benzyl-4-piperidinyl)-2,3-dihydro-4H-thiochromen-4-one
- 2-(1-Benzylpiperidin-4-yl)-2,3-dihydro-4H-thiochromen-4-one
- 2,3-dihydro-2-[1-(phenylmethyl)-4-piperidinyl]-4H-1-Benzothiopyran-4-one
- σ1 Receptor antagonist-1
- 1204401-49-9
- EX-A7549
- AKOS027420690
- DB-364342
- ??1 Receptor antagonist-1
- AS-84681
- 2-(1-benzylpiperidin-4-yl)-2,3-dihydro-1-benzothiopyran-4-one
- 2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one
- CHEMBL578825
- HY-10815
- F76875
- CS-0002837
- WQ 1
- BDBM50415166
- 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one
-
- MDL: MFCD18206882
- Inchi: InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2
- Chiave InChI: XWMHOCDNGHEUMF-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)CN2CCC(CC2)C3CC(=O)C4=CC=CC=C4S3
Proprietà calcolate
- Massa esatta: 337.15003553g/mol
- Massa monoisotopica: 337.15003553g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 426
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 45.6Ų
σ1 Receptor antagonist-1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-10815-50mg |
σ1 Receptor antagonist-1 |
1204401-49-9 | 99.70% | 50mg |
¥5200 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | W939163-10mg |
WQ 1 |
1204401-49-9 | ≥98%(HPLC) | 10mg |
¥809.10 | 2022-08-31 | |
ChemScence | CS-0002837-50mg |
σ1 Receptor antagonist-1 |
1204401-49-9 | 98.04% | 50mg |
$572.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1091178-100mg |
2-(1-Benzylpiperidin-4-yl)thiochroman-4-one |
1204401-49-9 | 95% | 100mg |
$250 | 2022-10-23 | |
MedChemExpress | HY-10815-5mg |
σ1 Receptor antagonist-1 |
1204401-49-9 | 99.70% | 5mg |
¥950 | 2024-05-24 | |
MedChemExpress | HY-10815-100mg |
σ1 Receptor antagonist-1 |
1204401-49-9 | 99.70% | 100mg |
¥8500 | 2024-05-24 | |
eNovation Chemicals LLC | Y1091178-5mg |
2-(1-Benzylpiperidin-4-yl)thiochroman-4-one |
1204401-49-9 | 95% | 5mg |
$175 | 2022-10-23 | |
ChemScence | CS-0002837-25mg |
σ1 Receptor antagonist-1 |
1204401-49-9 | 98.04% | 25mg |
$352.0 | 2022-04-28 | |
MedChemExpress | HY-10815-1mg |
σ1 Receptor antagonist-1 |
1204401-49-9 | 99.70% | 1mg |
¥400 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9244-50mg |
σ1 Receptor antagonist-1 |
1204401-49-9 | 99.68% | 50mg |
¥ 4275 | 2023-09-08 |
σ1 Receptor antagonist-1 Letteratura correlata
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
1204401-49-9 (σ1 Receptor antagonist-1) Prodotti correlati
- 852143-65-8(N-(2,5-dimethylphenyl)-2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
- 1807891-14-0(trans,rel-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride)
- 1206999-98-5(1-(1H-1,3-benzodiazol-2-yl)methyl-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylpiperidine-4-carboxamide)
- 1053659-40-7(4-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)morpholine)
- 1805335-48-1(3-Amino-2-(difluoromethyl)-5-fluoropyridine-6-carboxaldehyde)
- 886939-83-9(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide)
- 3486-67-7(Palmatine)
- 1933769-60-8((2S)-1,5-dimethylpyrrolidine-2-carboxylic acid)
- 2411314-74-2(2-chloro-N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide)
- 797799-73-6((4-{(1E)-2-cyano-2-4-(4-cyclohexylphenyl)-1,3-thiazol-2-yleth-1-en-1-ylamino}benzenesulfonyl)urea)
Fornitori consigliati
atkchemica
(CAS:1204401-49-9)σ1 Receptor antagonist-1

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:1204401-49-9)σ1 Receptor antagonist-1

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):157.0/266.0/714.0